molecular formula C8H9N3OS B3046267 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 121746-18-7

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No.: B3046267
CAS No.: 121746-18-7
M. Wt: 195.24 g/mol
InChI Key: PODYAMFFJJQMPM-UHFFFAOYSA-N
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Description

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (CAS 121746-18-7) is a sulfur-substituted pyrimidine derivative of significant interest in multiple research fields. With the molecular formula C8H9N3OS and a molecular weight of 195.24 g/mol, this compound is recognized as FEMA GRAS 4669 and is primarily investigated for its properties as a flavor modifier, imparting a sweet taste profile to food and beverage matrices . In pharmacological research, thienopyrimidines like this compound are recognized as bioisosteres of biological nitrogenous bases such as uracil and adenosine, making them valuable scaffolds in medicinal chemistry . Recent scientific investigations highlight its potential in anti-proliferative studies. Specifically, related 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated significant activity against breast cancer cell lines, including MCF-7 and the highly aggressive MDA-MB-231, by inducing cell cycle arrest and showing low cytotoxicity in preliminary assays . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYAMFFJJQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=O)NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019838
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121746-18-7
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121746187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLS8HFV5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with formamide under reflux conditions . This reaction leads to the formation of the desired thienopyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Gewald’s Reaction

This method involves condensing 2-butanone with sulfur and ethylcyanoacetate in the presence of diethylamine, followed by cyclization with cyanamide and concentrated HCl. Key steps include:

  • Reaction conditions : Reflux at 45°C for 12 hours, neutralization with dilute NaOH .

  • Yield : 90% for compound 7 (2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) .

  • Spectroscopic data : IR (3408 cm⁻¹, NH₂ stretch), ¹H NMR (δ 10.736 ppm, NH₂) .

Aza-Wittig Reaction

Utilizes iminophosphorane intermediates reacting with aromatic isocyanates to form carbodiimides, which cyclize in the presence of sodium ethoxide:

  • Conditions : Room temperature, anhydrous ethanol, catalytic EtONa .

  • Yield : 74% for compound 6e (2-(N-methyl-N-phenylamino)-3-phenyl derivative) .

  • Spectroscopic data : MS (m/z 361, [M⁺]) , IR (1684 cm⁻¹, C=O) .

Microwave-Assisted Reactions

Microwave irradiation facilitates reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates, forming thienopyrimidinone derivatives:

  • Conditions : Microwave heating (300 W, 1 minute) .

  • Products : 5,6-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-ones .

Cyclization Pathway

The formation of thienopyrimidinones involves a two-step mechanism:

  • Intermediate formation : Reaction of carbodiimides with amines forms guanidine intermediates .

  • Base-catalyzed cyclization : Sodium ethoxide facilitates intramolecular cyclization to form the fused ring system .

Substituent Effects

  • Para-substituted phenyl groups enhance COX-2 inhibition (IC₅₀ = 103.47 µM for 4-fluorobenzoyl derivatives) .

  • Ortho-substituted groups (e.g., trifluoromethyl) reduce selectivity (SI = 0.12) .

Spectroscopic Characterization

Compound IR (cm⁻¹) ¹H NMR (δ) MS (m/z)
6e1684 (C=O)7.10–6.57 (Ph-H)361
73408 (NH₂)10.736 (NH₂)195
81583 (C=C)2.159 (CH₃)317

Fungicidal Activity

Preliminary bioassays indicate 2-amino derivatives are potential lead structures for fungicides, attributed to their thienopyrimidine scaffold .

COX-2 Inhibition

  • Compound 8 : IC₅₀ = 103.47 µM, SI = 1.08 (moderate selectivity) .

  • Compound 9 : Reduced activity (IC₅₀ = 189.05 µM) due to ortho-trifluoromethyl substitution .

Scientific Research Applications

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thieno- and pyridopyrimidinone derivatives share a fused bicyclic core but differ in substituents, leading to divergent biological activities and applications. Below is a detailed comparison:

Structural Analogues with Thieno[2,3-d]pyrimidinone Backbone

Compound Name Substituents Key Biological Activity Application/Findings Reference
ADTP 4-amino, 5,6-dimethyl Sweet taste receptor modulation Enhances sucralose sweetness; approved as a food additive in China (GB 1886.347-2021)
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives Variable 2-position substituents (e.g., aryl groups) COX-2 inhibition (IC₅₀: 0.5–5 µM) Anti-inflammatory agents; selectivity over COX-1 (10–100-fold)
2-Mercapto-5,6-dimethyl-3-phenyl-3H-thieno[2,3-d]pyrimidin-4-one 2-thioxo, 3-phenyl, 5,6-dimethyl Not reported Structural analogue; potential reactivity differences due to thiol group
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-chloro, 5-hydroxy, 2-methylsulfanyl Not reported Synthetic intermediate; characterized by IR, NMR, and HRMS

Pyrido[2,3-d]pyrimidinone Derivatives

Compound Name Substituents Key Biological Activity Application/Findings Reference
YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) 4-(3-chlorophenyl), 1,7-diethyl Anti-inflammatory Inhibits allergic and bladder inflammation; low emetogenic activity
3,4-Dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives Variable substituents (e.g., dihydro) ENPP1 inhibition (IC₅₀: <1 µM) Cancer immunotherapy; enhances STING pathway by blocking ENPP1
4-Amino-5,7-disubstituted pyrido[2,3-d]pyrimidin-2(1H)-thione 4-amino, 5,7-disubstituted, 2-thione Antimicrobial (MIC: 8–32 µg/mL) Active against E. coli and S. aureus; synthesized via thiourea condensation

Key Differentiators of ADTP

Substituent-Driven Specificity: The 4-amino and 5,6-dimethyl groups in ADTP are critical for binding to the T1R2/T1R3 receptor’s allosteric site, a mechanism distinct from analogues like COX-2 inhibitors or ENPP1 blockers .

Regulatory Status : Unlike research-focused analogues, ADTP is industrially scalable and complies with food safety standards (e.g., GB 1886.347-2021 in China) .

Safety Profile: WHO assessments indicate ADTP’s higher dietary exposure (4,500 µg/day) compared to other thienopyrimidinones (0.05–90 µg/day), necessitating rigorous purity controls .

Biological Activity

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (CAS No. 121746-18-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its anti-inflammatory effects, structure-activity relationships (SARs), and potential applications in medicinal chemistry.

  • Molecular Formula : C8H9N3OS
  • Molecular Weight : 195.24 g/mol
  • IUPAC Name : this compound
  • LogP : 0.907 (estimated)

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound through various mechanisms:

  • COX Enzyme Inhibition : The compound has shown significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. In vitro assays indicated that derivatives of this compound can suppress COX-1 and COX-2 activities effectively. For instance, certain analogs demonstrated IC50 values ranging from 19.45 to 42.1 μM against COX enzymes, comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
  • In Vivo Studies : Bioassays involving carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats have confirmed the anti-inflammatory efficacy of pyrimidine derivatives related to this compound. The effective doses (ED50) for some derivatives were reported to be around 8.23 to 11.60 μM, indicating strong anti-inflammatory properties .

Antioxidant Activity

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have also been explored. These compounds exhibit the ability to scavenge free radicals and inhibit lipid peroxidation, contributing to their potential therapeutic applications in oxidative stress-related conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thieno-pyrimidine scaffold. Modifications at specific positions can enhance or diminish its pharmacological effects:

Substituent Position Effect on Activity
Position 4Critical for COX inhibition
Position 5 & 6Influence on lipophilicity and enzyme interactions

Research indicates that electron-withdrawing or electron-releasing groups at these positions can significantly alter the compound's potency and selectivity towards COX enzymes .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Tageldin et al. assessed various thieno-pyrimidine derivatives for their COX inhibitory activities using a screening assay kit. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard drugs .
  • In Vivo Efficacy : Another investigation examined the anti-inflammatory effects of these compounds in animal models. The findings demonstrated that specific derivatives not only reduced inflammation but also exhibited lower toxicity profiles compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one derivatives, and how are they characterized?

  • Methodological Answer : Derivatives are synthesized via cyclocondensation reactions. For example, 2-substituted derivatives (e.g., 6a–6e) are prepared by reacting [(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)imino]triphenylphosphorane with alkylamines or arylaldehydes under mild conditions (room temperature, 4–6 hours), yielding 61–76% isolated products . Characterization involves IR (KBr pellets), 1H^1H NMR (CDCl3_3, 400 MHz), and elemental analysis (CHN). Purity is confirmed via TLC and melting points .

Q. How is the selectivity of this compound for COX-2 over COX-1 evaluated in vitro?

  • Methodological Answer : Affinity and selectivity are assessed using human recombinant COX-1 and COX-2 enzymes. Test compounds are incubated with enzyme preparations, and inhibition is measured via colorimetric assays (e.g., peroxidase activity). Indomethacin serves as a positive control. Data are expressed as IC50_{50} values, with selectivity ratios (COX-2/COX-1) calculated to prioritize derivatives with >10-fold selectivity for COX-2 .

Advanced Research Questions

Q. What structural modifications enhance 5-HT1A_{1A} receptor binding affinity, and how are these derivatives synthesized?

  • Methodological Answer : Thio derivatives (e.g., 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione) are synthesized by reacting the parent compound with potassium hydroxide and carbon disulfide. Arylpiperazinylalkylthio derivatives (e.g., 16–24) are then prepared via nucleophilic substitution with chloroalkylpiperazines. Binding affinity is determined using radioligand displacement assays (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A} ), with Ki values <100 nM indicating high potency .

Q. How does this compound act as a positive allosteric modulator (PAM) of the T1R2/T1R3 sweet taste receptor?

  • Methodological Answer : PAM activity is evaluated using HEK293 cells co-expressing human T1R2/T1R3. Cells are exposed to sucralose ± test compound, and intracellular calcium flux is measured via fluorescent dyes (e.g., Fluo-4). ADTP enhances sucralose-induced responses by 2–3 fold at 10 µM, with EC50_{50} values determined via dose-response curves. Mechanistic insights are gained using mutagenesis to identify allosteric binding sites .

Q. How can discrepancies in COX-2/COX-1 selectivity data between studies be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme sources, substrate concentrations). Validate findings using orthogonal methods:

  • Compare recombinant vs. cell-based COX assays.
  • Use isoform-specific inhibitors (e.g., celecoxib for COX-2) as benchmarks.
  • Perform molecular docking to assess binding mode consistency with selectivity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

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